1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. Its unique structure may contribute to various biological activities, making it a subject of interest in pharmacological research.
The compound can be sourced from chemical suppliers and databases such as PubChem and Thermo Fisher Scientific. It has been cataloged under different identifiers, including the CAS number 79909074 and the IUPAC name reflecting its intricate structure.
This compound is classified under the category of benzodiazepines due to its structural similarities to this well-known class of psychoactive drugs. Benzodiazepines are primarily utilized for their anxiolytic, sedative, and muscle relaxant properties. The specific classification of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione may also extend to its potential as a therapeutic agent in treating various conditions.
The synthesis of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as lithium aluminum hydride for reduction or various catalysts to facilitate cyclization. Reaction conditions like temperature and solvent choice are critical for optimizing yield and purity.
The molecular structure of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione consists of:
The compound's InChI Key is YXWJZKZQJYFQPN-UHFFFAOYSA-N and its SMILES representation is C1CC2=C(C1)C(=O)N(C(=O)C2)CNC=N. These identifiers facilitate computational modeling and database searches.
The chemical behavior of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione can be explored through various reactions:
Understanding the reactivity requires knowledge of the electronic configuration and steric factors influencing reaction pathways. Reaction kinetics and mechanisms can be studied using spectroscopic techniques.
The mechanism of action for 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione is hypothesized based on its structural analogy to known benzodiazepines:
Experimental studies would be required to confirm these mechanisms through binding affinity assays and electrophysiological recordings.
Relevant data can be gathered from experimental observations and material safety data sheets provided by suppliers.
The potential applications of 1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione include:
Emerging studies may explore its efficacy against specific diseases or conditions related to neurotransmitter imbalances. As research progresses, further applications may be identified based on its biological activity profile.
The benzodiazepine (BZD) pharmacophore represents one of medicinal chemistry's most transformative scaffolds, originating from Leo Sternbach's serendipitous 1957 discovery of chlordiazepoxide at Hoffmann-La Roche laboratories [5]. The original 1,4-benzodiazepine-2-one derivatives revolutionized neuropharmacology through their GABAergic modulation, becoming widely prescribed as anxiolytics, sedatives, and muscle relaxants. The 1980s witnessed strategic expansions beyond the central nervous system applications, with medicinal chemists systematically exploring the dione variant (1,4-benzodiazepine-2,5-dione) to circumvent neurological side effects while leveraging the privileged scaffold's target engagement versatility [5].
A pivotal shift occurred with the identification of 1,4-benzodiazepine-2,5-dione derivatives as potent melanocortin receptor agonists in 2008. Joseph et al. demonstrated nanomolar potency (EC₅₀ ≈ 10–100 nM) at MC1R-MC5 receptors through structure-activity relationship (SAR) optimization, yielding compounds with molecular weights ~400 Da—a breakthrough revealing this scaffold's capacity for modulating GPCR signaling pathways unrelated to GABAergic transmission [2] [4]. This established the dione core as a versatile platform for diverse target classes. The subsequent integration of spirocyclic elements, particularly spiro[cyclohexane-1,3'-benzodiazepines], emerged as an innovative structural advancement to enhance three-dimensional complexity and selectivity. Recent developments include spirocyclic PARP-1 inhibitors (e.g., compound 11b, IC₅₀ = 19.24 nM) and protein synthesis inhibitors (e.g., compound 52b, GI₅₀ = 0.24 μM), demonstrating significant antitumor efficacy in xenograft models [1] [3].
Table 1: Evolution of Key Benzodiazepine Scaffolds in Drug Discovery
Era | Structural Class | Key Biological Activity | Representative Agent | Significance |
---|---|---|---|---|
1957–1960s | 1,4-Benzodiazepine-2-ones | GABA-A receptor modulation | Chlordiazepoxide | First BZD anxiolytic |
1980–2000s | 1,4-Benzodiazepine-2,5-diones | GPCR modulation (non-GABA) | MC4R agonist derivatives | Expanded therapeutic applications beyond CNS |
2010–Present | Spiro-fused BZD diones | PARP-1/protein synthesis inhibition | Compound 11b/52b | Enhanced selectivity via 3D complexity |
Spirocyclic incorporation into benzodiazepine scaffolds addresses fundamental limitations of planar fused-ring systems through conformational restriction and stereochemical diversification. The spiro[cyclohexane-1,3'-benzodiazepine] framework, exemplified by 1,2,4,5-tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione, imposes orthogonal ring geometry that reduces conformational flexibility compared to monocyclic BZD diones. This enhances target selectivity by pre-organizing pharmacophoric elements complementary to biological binding pockets [3]. Computational analyses of spiro-BZD diones reveal >30° deviations in the dihedral angle between the benzodiazepine ring and the fused cyclohexane compared to non-spiro analogs—a feature critically modulating molecular recognition [3].
The three-dimensional complexity introduced by spirofusion significantly improves selectivity profiles against off-target receptors. Spirocyclic PARP-1 inhibitor 11b achieves 1.7-fold selectivity over PARP-2 (IC₅₀ = 19.24 nM vs. 32.58 nM) and 15.38-fold cancer/normal cell selectivity—a therapeutic index exceeding earlier non-spiro BZD derivatives [3]. This selectivity arises from optimal occupancy of the PARP-1 helical domain, where the equatorial-oriented cyclohexane moiety engages hydrophobic subpockets inaccessible to planar scaffolds. Additionally, spirocyclic systems modify physicochemical parameters, lowering cLogP by 0.5–1.0 units and improving aqueous solubility, while maintaining cell permeability through balanced lipophilicity profiles (LogP ≈ 2.5–3.5) [3].
Table 2: Impact of Spirocyclization on Benzodiazepine Dione Bioactivity
Property | Non-Spiro BZD Diones | Spiro-Fused BZD Diones | Biological Consequence |
---|---|---|---|
Conformational Flexibility | High (>10 rotatable bonds) | Restricted (≤8 rotatable bonds) | Enhanced target selectivity |
Stereochemical Complexity | Single chiral plane | 2–3 chiral centers | Enables 3D vector optimization |
PARP-1 Inhibition (IC₅₀) | ~50–100 nM (e.g., Rucaparib) | 19.24 nM (Compound 11b) | Improved potency and PARP-1/2 selectivity |
Cancer Cell Selectivity | SI < 10 (HPAEpiC) | SI = 15.38 (Compound 11b) | Reduced normal cell cytotoxicity |
Strategic modification of the 1,4-benzodiazepine-2,5-dione core focuses on amplifying target engagement potency and overcoming metabolic liabilities while preserving the privileged scaffold's inherent bioactivity. The unsubstituted BZD dione suffers from rapid hepatic clearance (t₁/₂ < 1h in microsomes), primarily via CYP3A4-mediated oxidation at C3 and N4 positions [5] [7]. Structure-based drug design has identified three key modifiable regions: C3 substituents, N1/N4 alkylation, and aromatic ring substitutions.
The C3 position tolerates diverse alkyl/aryl groups that modulate potency and metabolic stability. In anticancer derivative 52b, a para-brominated phenyl at C3 confers exceptional protein synthesis inhibition (GI₅₀ = 0.24 μM across 60 tumor lines) by enhancing hydrophobic interactions with the 80S ribosome interface [1]. Conversely, N1-methylation reduces clearance by sterically blocking oxidative metabolism, while N4-acylation improves membrane permeability. Recent deuterium incorporation at labile positions (e.g., C3-methyl-d₃) significantly extends half-life (t₁/₂ > 5h) by disrupting the kinetic isotope effect on metabolic oxidation, as demonstrated in deuterated patent derivatives US20240002353A1 [7].
Electron-withdrawing aromatic substituents profoundly influence biological activity. Polysubstitution at C7 (Cl, F), C8 (OCH₃), and C9 (NO₂) enhances PARP-1 inhibition by >10-fold compared to unsubstituted analogs, as verified in spirocyclic compound 11b [3]. Quantum mechanical modeling indicates these groups optimize electron distribution across the diazepine ring, strengthening hydrogen bonding with catalytic residues (e.g., Ser904 in PARP-1). The strategic integration of spirocyclohexane at N1 further stabilizes a bioactive conformation through chair-form puckering, reducing the free energy of binding by ΔG ≈ -2.3 kcal/mol [3].
Table 3: Structure-Activity Relationship of Key 1,4-Benzodiazepine-2,5-dione Modifications
Modification Site | Structural Change | Biological Effect | Mechanistic Basis |
---|---|---|---|
C3 Position | Aliphatic/aryl expansion | ↑ Anticancer potency (e.g., 52b: GI₅₀ 0.24 μM) | Enhanced hydrophobic target interaction |
Aromatic C7–C9 | Electron-withdrawing groups | ↑ PARP-1 inhibition (IC₅₀ < 20 nM) | Optimized electronic complementarity |
N1 Spirocyclization | Cyclohexane/cyclopentane | ↑ Selectivity (SI > 15) | Conformational restriction & TPSA reduction |
Isotope Engineering | C–H → C–D exchange | ↑ Metabolic stability (t₁/₂ > 5h) | Attenuated CYP-mediated oxidation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1